Anisocoumarin H
Overview
Description
Anisocoumarin H is a coumarin derivative known for its antifungal properties. It exhibits activity against various fungal species such as Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes . The compound is isolated from the plant Baccharis darwinii and has a molecular formula of C19H22O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisocoumarin H can be synthesized through various synthetic pathways, including the classical Pechmann reaction or Knoevenagel condensation . These methods involve the fusion of modern methodologies to construct novel coumarin analogues. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources such as Baccharis darwinii. The process includes bioactivity-guided fractionation to isolate the compound . The extracted compound is then purified using chromatographic techniques to achieve high purity levels suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Anisocoumarin H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with improved activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted coumarins and their derivatives, which may exhibit different biological activities and properties.
Scientific Research Applications
Anisocoumarin H has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic applications, including antifungal treatments.
Industry: Utilized in the development of antifungal agents and other related products
Mechanism of Action
The mechanism of action of anisocoumarin H involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, making it effective against various fungal species.
Comparison with Similar Compounds
Aurapten (7-geranyloxycoumarin): Another coumarin derivative with antifungal properties.
Diversinin (5’-oxoaurapten): Exhibits similar antifungal activity.
Comparison: Anisocoumarin H is unique due to its specific activity against Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes with minimum inhibitory concentrations of 62.5 µg/mL . This specificity and potency make it a valuable compound for antifungal research and applications.
Properties
IUPAC Name |
7-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-8,10,12,16,20H,9,11H2,1-3H3/b14-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADFOGBKXRWGC-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347902 | |
Record name | Anisocoumarin H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123237-86-5 | |
Record name | Anisocoumarin H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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